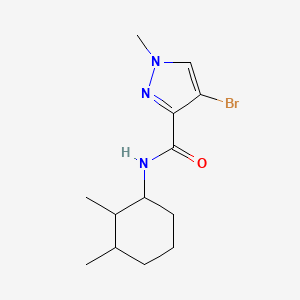
methyl (2E)-2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CYANO-3-(2,3,4-TRIMETHOXYPHENYL)ACRYLATE typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems also helps in maintaining consistency and reducing the production time.
化学反应分析
Types of Reactions
METHYL 2-CYANO-3-(2,3,4-TRIMETHOXYPHENYL)ACRYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
METHYL 2-CYANO-3-(2,3,4-TRIMETHOXYPHENYL)ACRYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of METHYL 2-CYANO-3-(2,3,4-TRIMETHOXYPHENYL)ACRYLATE involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-CYANO-3-(3,4,5-TRIMETHOXY-PHENYL)-ACRYLIC ACID: Similar structure but with a carboxylic acid group instead of a methyl ester.
2-CYANO-3-(3-METHOXY-PHENYL)-ACRYLIC ACID: Contains fewer methoxy groups, affecting its reactivity and applications.
Uniqueness
METHYL 2-CYANO-3-(2,3,4-TRIMETHOXYPHENYL)ACRYLATE is unique due to its specific arrangement of methoxy groups, which can influence its chemical reactivity and interactions in biological systems. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C14H15NO5 |
|---|---|
分子量 |
277.27 g/mol |
IUPAC 名称 |
methyl (E)-2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO5/c1-17-11-6-5-9(12(18-2)13(11)19-3)7-10(8-15)14(16)20-4/h5-7H,1-4H3/b10-7+ |
InChI 键 |
IGQXGOPKELYXPM-JXMROGBWSA-N |
手性 SMILES |
COC1=C(C(=C(C=C1)/C=C(\C#N)/C(=O)OC)OC)OC |
规范 SMILES |
COC1=C(C(=C(C=C1)C=C(C#N)C(=O)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-2-ethoxyphenoxy}acetic acid](/img/structure/B10900606.png)
![methyl {(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B10900614.png)
![methyl 1-methyl-5-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-1H-pyrazole-3-carboxylate](/img/structure/B10900615.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10900619.png)
![4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10900620.png)

![7-methyl-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900635.png)
![4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10900650.png)
![2,2,2-Trifluoroethyl 4-[(naphthalen-1-yloxy)methyl]benzoate](/img/structure/B10900663.png)
![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B10900673.png)
![4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10900677.png)
![[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B10900679.png)
![3-(ethylsulfanyl)-6-{(1E)-1-[4-(propan-2-yl)phenyl]prop-1-en-2-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10900682.png)
![3-chloro-N-(2-chloropyridin-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900689.png)
